4-Chloro-6-cyclobutylpyrimidine

Description

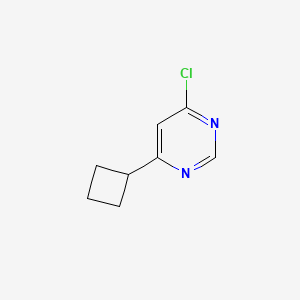

4-Chloro-6-cyclobutylpyrimidine is a heterocyclic organic compound with the molecular formula C8H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a cyclobutyl group at the 6th position of the pyrimidine ring.

Properties

IUPAC Name |

4-chloro-6-cyclobutylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRRCDFABHILGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclobutylpyrimidine typically involves the chlorination of 6-cyclobutylpyrimidine. One common method includes the reaction of 6-cyclobutylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{6-Cyclobutylpyrimidine} + \text{SOCl}_2 \rightarrow \text{4-Chloro-6-cyclobutylpyrimidine} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production methods for 4-Chloro-6-cyclobutylpyrimidine may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-cyclobutylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMSO, DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-cyclobutylpyrimidine derivative .

Scientific Research Applications

4-Chloro-6-cyclobutylpyrimidine has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers use it to study the interactions of pyrimidine derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclobutylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

4-Chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a cyclobutyl group.

4-Chloro-6-phenylpyrimidine: Contains a phenyl group at the 6th position.

4-Chloro-6-ethylpyrimidine: Features an ethyl group at the 6th position.

Uniqueness: 4-Chloro-6-cyclobutylpyrimidine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

4-Chloro-6-cyclobutylpyrimidine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-Chloro-6-cyclobutylpyrimidine features a chloro substituent at the 4-position and a cyclobutyl group at the 6-position of the pyrimidine ring. Its molecular formula is C_9H_10ClN_3, which contributes to its unique chemical reactivity and biological properties. The structure suggests possible interactions with biological targets, including enzymes and receptors, which are crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that 4-Chloro-6-cyclobutylpyrimidine exhibits various biological activities, particularly:

- Antiviral Properties : Preliminary studies suggest that this compound may serve as a lead compound for developing new antiviral drugs due to its ability to inhibit viral replication mechanisms.

- Anticancer Potential : The compound has shown promise in anticancer applications, potentially by interfering with cellular proliferation pathways.

- Anti-inflammatory Effects : Pyrimidines, including this compound, have been studied for their anti-inflammatory properties, which may contribute to their therapeutic utility in treating inflammatory diseases.

The mechanisms through which 4-Chloro-6-cyclobutylpyrimidine exerts its biological effects are still under investigation. Notably, it has been utilized in studies examining DNA damage and repair mechanisms. Specifically, it is used in conjunction with fluorescently-tagged photolyases (PLs) to study UV-induced DNA damage without inhibiting nucleotide excision repair (NER) activity. This approach allows researchers to explore lesion-specific NER dynamics and cellular responses to DNA damage removal .

Interaction Studies

Understanding how 4-Chloro-6-cyclobutylpyrimidine interacts with biological molecules is essential for assessing its viability as a therapeutic agent. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.

- Inhibition Assays : Measuring the extent to which the compound can inhibit enzymatic activity related to viral replication or cancer cell growth.

Research Findings and Case Studies

Several studies have explored the biological activity of 4-Chloro-6-cyclobutylpyrimidine:

- DNA Damage Repair Mechanisms : A study highlighted the use of fluorescently-tagged PLs in conjunction with this compound to investigate how cells respond to UV-induced DNA lesions. The findings demonstrated that the compound could facilitate a better understanding of NER kinetics and the cellular repair process .

- Photolyase Activity : Research on CPD photolyases indicated that compounds like 4-Chloro-6-cyclobutylpyrimidine could enhance the understanding of photorepair mechanisms in plants and other organisms, thereby contributing to agricultural biotechnology .

- Antiviral Activity Assessment : Investigations into the antiviral properties of similar pyrimidine derivatives have provided insights into potential therapeutic applications against viral infections, suggesting a pathway for further exploration with 4-Chloro-6-cyclobutylpyrimidine.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.